molecular formula C12H22N2O2 B153499 tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate CAS No. 287114-25-4

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Cat. No. B153499
M. Wt: 226.32 g/mol
InChI Key: UUHPKKKRSZBQIG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a chemical of interest in the field of organic synthesis and medicinal chemistry. It is related to a class of compounds that serve as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids (PNAs). These compounds are often synthesized as cyclic amino acid esters and have potential utility in the development of peptidomimetics, which are compounds that mimic the structure of peptides and can be used in drug discovery .

Synthesis Analysis

The synthesis of related compounds involves several steps, including aziridine opening, intramolecular lactonization reactions, and optical resolution. For instance, the synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a compound with similar structural features, was achieved via aziridine opening of tosyl-activated cyclopentene aziridine and subsequent optical resolution of the racemic mixture with 10-camphorsulfonic acid (CSA) . Another related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization . The chiral version of this compound was synthesized without the use of chiral catalysts or enzymes and without separation by chiral column chromatography .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystal structures of the synthesized compounds revealed important details such as the presence of a bicyclo[2.2.2]octane structure, which includes a lactone moiety and a piperidine ring. The diastereomers of these molecules were found to be present in a 1:1 ratio in the crystal . The chiral compound was determined to belong to the orthorhombic space group P212121, indicating a noncentrosymmetric and chiral crystal structure .

Chemical Reactions Analysis

The compounds synthesized in these studies are intermediates that can undergo further chemical reactions to produce more complex structures. For example, the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid was synthesized from pyroglutamic acid through a series of reactions including Michael addition and hydrogenolysis. The final products were suitable for solid-phase synthesis, which is a common method for peptide synthesis .

Physical and Chemical Properties Analysis

While the abstracts provided do not give extensive details on the physical and chemical properties of tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate, they do provide insights into the properties of structurally related compounds. For instance, the density and crystallographic parameters such as space group and unit cell dimensions were reported for the synthesized compounds . These properties are crucial for understanding the behavior of these compounds in different environments and can influence their reactivity and stability.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Nematicidal Activity : Novel derivatives of tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate showed promising nematicidal activity against pinewood nematodes and root-knot nematodes in research by Xu, J. et al. (2021) (Xu et al., 2021).

  • Molecular Structure Analysis : Moriguchi, T. et al. (2014) synthesized tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, and analyzed its molecular structure using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).

  • Tropane Alkaloid Synthesis : Brock, E. et al. (2012) used tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate derivatives in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine (Brock et al., 2012).

Chemical Synthesis and Applications

  • Benztropine Analogues Synthesis : Pedersen, H. et al. (2004) demonstrated the combinatorial synthesis of benztropine analogues using tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate derivatives, contributing to monoamine transporter inhibitor research (Pedersen et al., 2004).

  • Chemical Transformation Studies : Baylis, A.M. et al. (2007) explored various chemical transformations of 8-azabicyclo[3.2.1]octane derivatives, enhancing understanding of their chemical properties and potential applications (Baylis et al., 2007).

  • Synthesis of Chiral Cyclic Amino Acid Esters : Another study by Moriguchi, T. et al. (2014) focused on synthesizing chiral cyclic amino acid esters using related compounds, contributing to the field of stereochemistry (Moriguchi et al., 2014).

Biochemistry and Pharmacology

  • CC2 Antagonist Synthesis : Campbell, C. et al. (2009) described the synthesis of a critical intermediate for CCR2 antagonists using a similar compound, showcasing its relevance in drug development (Campbell et al., 2009).

  • Cholagogic and Antitumor Activity : Gutkowska, B. et al. (1989) synthesized derivatives of 8-azabicyclo[3.2.1]octan-3-one, related to tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate, exploring their potential cholagogic and antitumor activities (Gutkowska et al., 1989).

  • TBDMS Ethers in Stereochemical Analysis : Lazny, R. et al. (2012) utilized TBDMS ethers of similar compounds for determining stereochemical configurations, important in understanding molecular interactions (Lazny et al., 2012).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPKKKRSZBQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927592
Record name tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

CAS RN

132234-68-5
Record name tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Richards, CJ Larson, ES Koltun… - Journal of Medicinal …, 2012 - ACS Publications
Targeting glycosphingolipid synthesis has emerged as a novel approach for treating metabolic diseases. 32 (EXEL-0346) represents a new class of glucosylceramide synthase (GCS) …
Number of citations: 20 pubs.acs.org

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